6-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine
Description
This compound is a purine derivative featuring a piperazine linker substituted with a cyclopropyl-fluoropyrimidine moiety at the 4-position and a methyl group at the 7-position of the purine core. The cyclopropyl group may enhance metabolic stability, while the fluorine atom could improve binding affinity through electronic effects .
Properties
IUPAC Name |
6-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-7-methylpurine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN8/c1-24-10-23-15-14(24)17(22-9-20-15)26-6-4-25(5-7-26)16-12(18)13(11-2-3-11)19-8-21-16/h8-11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJGBFOQMMOFHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=NC(=C4F)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine involves multiple steps, including the formation of the purine ring system and the subsequent introduction of the piperazine and fluoropyrimidine groups
Chemical Reactions Analysis
6-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
6-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features Driving Comparison:
- Purine/Pyrimidine Core : Shared with kinase inhibitors and antiviral agents.
- Piperazine Linker : Common in compounds targeting G-protein-coupled receptors (GPCRs) or enhancing solubility.
- Substituent Diversity : Cyclopropyl, fluorinated groups, and heteroaromatic systems influence selectivity and pharmacokinetics.
Table 1: Comparative Analysis of Structural Analogues
Key Research Findings and Mechanistic Insights
A. Target Compound vs. Pyrazolo-pyrimidinone Derivatives (e.g., )
- Solubility : The sulfonyl-piperazine group in ’s compound likely enhances aqueous solubility compared to the target compound’s fluoropyrimidine moiety, which may increase lipophilicity.
- Target Selectivity: The pyrazolo-pyrimidinone core in is associated with phosphodiesterase (PDE) inhibition, whereas the purine core in the target compound suggests adenosine or kinase receptor interactions.
B. Target Compound vs. European Patent Piperazine Derivatives ()
- Substituent Impact : The cyclopropyl-fluoropyrimidine group in the target compound may reduce off-target effects compared to simpler alkyl-substituted piperazines (e.g., 4-methylpiperazin-1-yl in ), which are prone to metabolic oxidation.
C. Pharmacokinetic Hypotheses
- Metabolism: Fluorine atoms (target compound) and sulfonyl groups () may slow CYP450-mediated degradation compared to non-halogenated analogs.
- Bioavailability : The methyl group at the 7-position of the purine core may hinder enzymatic deactivation, a feature absent in unsubstituted purine derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
